2-Methoxy-7-methyloct-6-enal
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Overview
Description
2-Methoxy-7-methyloct-6-enal is an organic compound with the molecular formula C10H18O2 It is a derivative of octenal, featuring a methoxy group at the second carbon and a methyl group at the seventh carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-7-methyloct-6-enal typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as this compound.
Bromination: The initial step involves the bromination of the starting material to introduce bromine atoms at specific positions.
Reduction: The brominated intermediate undergoes reduction using a zinc-copper alloy as a reducing agent in a suitable solvent.
Grignard Reaction: The reduced intermediate is then subjected to a Grignard reaction to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Selection of Catalysts: Use of efficient catalysts to enhance reaction rates.
Optimization of Reaction Conditions: Control of temperature, pressure, and solvent composition to achieve optimal results.
Purification: Techniques such as distillation and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-7-methyloct-6-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Methoxy-7-methyloct-6-enal has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-7-methyloct-6-enal involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins to exert its effects.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-acetyl-7-methyljuglone: Similar in structure but with an acetyl group instead of an aldehyde group.
2-Methoxy-7-acetonyljuglone: Features an acetonyl group instead of a methyl group
Uniqueness
2-Methoxy-7-methyloct-6-enal is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
824391-10-8 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-methoxy-7-methyloct-6-enal |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-5-7-10(8-11)12-3/h6,8,10H,4-5,7H2,1-3H3 |
InChI Key |
BHCSLCRXCIAJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCC(C=O)OC)C |
Origin of Product |
United States |
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